molecular formula C11H17BrN4OS2 B14142485 4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone CAS No. 3787-35-7

4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone

Cat. No.: B14142485
CAS No.: 3787-35-7
M. Wt: 365.3 g/mol
InChI Key: NDVKDHMRZPIXBJ-RIYZIHGNSA-N
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Description

4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, methyl, isothiazolyl, ketone, and thiosemicarbazone groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isothiazolyl derivatives.

Scientific Research Applications

4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

3787-35-7

Molecular Formula

C11H17BrN4OS2

Molecular Weight

365.3 g/mol

IUPAC Name

1-[(E)-1-(4-bromo-3-methyl-1,2-thiazol-5-yl)ethylideneamino]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C11H17BrN4OS2/c1-7-9(12)10(19-16-7)8(2)14-15-11(18)13-5-4-6-17-3/h4-6H2,1-3H3,(H2,13,15,18)/b14-8+

InChI Key

NDVKDHMRZPIXBJ-RIYZIHGNSA-N

Isomeric SMILES

CC1=NSC(=C1Br)/C(=N/NC(=S)NCCCOC)/C

Canonical SMILES

CC1=NSC(=C1Br)C(=NNC(=S)NCCCOC)C

Origin of Product

United States

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